Tofacitinib impurity 22
Description
Structure
3D Structure
Properties
CAS No. |
2250243-22-0 |
|---|---|
Molecular Formula |
C20H17N3O5S2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17N3O5S2/c1-14-3-7-16(8-4-14)29(24,25)23-12-11-18-19(23)21-13-22-20(18)28-30(26,27)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChI Key |
OANRVXOMNQRZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Formation Mechanisms of Tofacitinib Impurities
Elucidation of Synthetic Pathway-Related Impurity Formation
Impurities related to the synthetic pathway are by-products of the chemical reactions used to construct the Tofacitinib (B832) molecule. These can include isomers, products of side reactions, and unreacted starting materials or intermediates.
A key step in many Tofacitinib synthesis routes is the coupling of a piperidine (B6355638) derivative with a pyrrolo[2,3-d]pyrimidine core. A common starting material for the heterocyclic core is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This molecule has two reactive chlorine atoms, at the C2 and C4 positions, which can undergo nucleophilic substitution.
The desired reaction is the substitution at the C4 position. However, a known side reaction involves the nucleophilic attack at the C2 position of the pyrimidine (B1678525) ring google.comgoogle.com. This reaction leads to the formation of a positional isomer of the desired intermediate. The reaction conditions, such as the base and temperature, can influence the selectivity of the reaction. For instance, using potassium carbonate as the base at a controlled temperature of 50-60 °C has been shown to minimize the formation of the C2 substituted by-product google.com.
As a direct consequence of the side reaction at the 2-chlorine position of the pyrimidine ring, a significant positional isomer impurity can be formed google.com. This impurity, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, has the same molecular formula and weight as Tofacitinib but differs in the attachment point of the piperidine moiety to the pyrrolopyrimidine core. In this isomer, the linkage is at the C2 position instead of the C4 position. Controlling the reaction conditions during the coupling step is crucial to minimize the formation of this isomer google.com. An impurity designated as "Formula A" has also been identified as a positional isomer that can be formed during synthesis patsnap.com.
Multi-step organic syntheses can result in impurities from incomplete reactions, where starting materials or intermediates are carried through to the final product. In the synthesis of Tofacitinib, the final step often involves the N-acylation of the piperidine ring with a cyanoacetyl group google.com. If this reaction does not proceed to completion, the precursor, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can remain as an impurity in the final API. The presence of such process-related impurities necessitates stringent purification processes and analytical monitoring to ensure the quality of the final drug substance.
Mechanisms of Tofacitinib Degradation
Tofacitinib is susceptible to degradation under various stress conditions, including hydrolysis and oxidation. These degradation pathways can lead to a loss of potency and the formation of potentially harmful degradants.
Forced degradation studies have shown that Tofacitinib is susceptible to hydrolysis under both acidic and basic conditions dergipark.org.trresearchgate.net. The primary sites for hydrolytic attack are the amide and cyano positions within the 3-oxopropanenitrile (B1221605) moiety dergipark.org.tr.
Under acidic conditions (e.g., 0.1 M HCl), Tofacitinib degrades, yielding several degradation products . In basic conditions (e.g., 0.1 N NaOH), the degradation is often more extensive, with reports indicating the formation of multiple degradation products, suggesting that hydrolysis may occur at several sites on the molecule . The rate of this degradation is dependent on pH and temperature . Potential products from the cleavage of the 3-oxopropanenitrile side chain include isocyanato ethyne (B1235809) and 3-oxopropionitrile dergipark.org.tr. Another identified hydrolysis impurity is the carboxylic acid formed from the cyano group, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid patsnap.com.
| Condition | Observation | Number of Degradation Products | Reference |
|---|---|---|---|
| Acidic (0.1 N HCl, reflux 3h) | Unstable | 3 | |
| Basic (0.1 N NaOH, 3h, RT) | Unstable | 4 | |
| Basic (0.05 N NaOH, 10 min) | ~25% degradation | 2 (major) | usp.org |
Tofacitinib has been found to be particularly sensitive to oxidative degradation dergipark.org.trresearchgate.net. The pyrrole (B145914) ring double bond is a reported site of oxidative attack dergipark.org.tr. Exposure to oxidizing agents like hydrogen peroxide (H2O2) results in rapid and significant degradation of the molecule, with multiple degradation products being formed dergipark.org.tr. One of the identified oxidative degradation products is 7H-pyrrolo[2,3-d]pyrimidine, which results from the cleavage of the bond connecting the piperidine and pyrimidine rings dergipark.org.tr.
Another significant oxidative pathway involves the decyanation of the molecule. This mechanism is proposed to start with oxidation by Cytochrome P450 enzymes at the α-carbon to the nitrile group nih.gov. This generates an unstable cyanohydrin intermediate, which then loses the nitrile group to form a geminal diol. This diol can be further oxidized to a carboxylic acid metabolite (M4) or reduced to an alcohol metabolite (M2) nih.gov. Furthermore, there is evidence to suggest that Tofacitinib can form reactive aldehyde or epoxide metabolites, which may contribute to its metabolic profile nih.gov.
| Condition | Observation | Identified Degradation Products/Pathways | Reference |
|---|---|---|---|
| 3% H2O2, Room Temperature | Rapid degradation, six degradation peaks | 7H-pyrrolo[2,3-d]pyrimidine | dergipark.org.tr |
| Metabolic (in vitro) | Oxidative decyanation | Geminal diol, alcohol (M2), acid (M4) | nih.gov |
| Metabolic | Formation of reactive metabolites | Aldehyde or epoxide metabolites | nih.gov |
Thermal Decomposition Pathways
The thermal stability of Tofacitinib has been the subject of multiple investigations, which indicate its susceptibility to degradation under elevated temperatures. Forced degradation studies are instrumental in identifying potential degradation products that may form under such stress conditions.
Research has shown that when Tofacitinib is subjected to thermal stress, a number of degradation products can be formed. researchgate.netdergipark.org.tr While specific studies explicitly identifying "Tofacitinib impurity 22" as a direct result of thermal decomposition are limited, the general degradation pathways of Tofacitinib provide insights into its potential formation. The amide and cyano groups within the Tofacitinib molecule are potential sites for thermally induced reactions. dergipark.org.tr
One study conducted high-performance thin-layer chromatography (HPTLC) to analyze thermal degradation and found Tofacitinib citrate (B86180) to be stable when exposed to 80°C in a hot air oven for 24 hours, with no degradation products detected under these specific conditions. However, another study utilizing a liquid chromatography-mass spectrometry (LC-MS) method observed degradation of Tofacitinib under thermal stress. researchgate.net This suggests that the conditions and analytical methods employed play a crucial role in detecting and identifying thermal degradants.
Table 1: Summary of Thermal Degradation Studies on Tofacitinib
| Stress Condition | Analytical Method | Observations | Reference |
| 80°C for 24 hours | HPTLC | No degradation products found. | |
| Thermal Stress (unspecified) | LC-MS | Obvious degradation observed. | researchgate.net |
It is plausible that complex reactions, including rearrangements or interactions between the parent molecule and its initial degradation products, could lead to the formation of various impurities, potentially including one with the structure of 2-Cyano-N-(1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide. Further research with advanced analytical techniques is necessary to definitively characterize all thermal degradants of Tofacitinib and to confirm the formation of impurity 22 through this pathway.
Photodecomposition Mechanisms
The photostability of pharmaceutical compounds is a critical factor in ensuring their quality and safety. There are conflicting reports regarding the stability of Tofacitinib under photolytic stress.
One comprehensive study utilizing LC-MS for the identification of related substances in Tofacitinib citrate reported that the compound was stable under photolytic conditions. researchgate.net In contrast, another study employing a reversed-phase high-performance liquid chromatography (RPLC) method observed the formation of a degradation product when Tofacitinib was exposed to 254 nm UV light. This discrepancy highlights the influence of experimental conditions, such as the wavelength of light and the physical state of the sample (solid-state vs. solution), on the photolytic degradation pathway.
A separate HPTLC-based stability study also concluded that Tofacitinib citrate is stable when placed under UV light for 24 hours at room temperature, with no degradation products found.
Table 2: Summary of Photodecomposition Studies on Tofacitinib
| Stress Condition | Analytical Method | Observations | Reference |
| Photolytic Stress (ICH guidelines) | LC-MS | Stable, no degradation observed. | researchgate.net |
| 254 nm UV light | RPLC | One degradation product observed. | |
| UV light for 24 hours | HPTLC | No degradation products found. |
Given these findings, it is possible that under specific photolytic conditions, Tofacitinib could degrade to form various impurities. The energy from UV radiation could potentially induce reactions involving the pyrrolopyrimidine core or the piperidine side chain, leading to the formation of novel structures. However, current literature does not specifically identify "this compound" as a photodecomposition product.
Stereochemical Impurity Formation Mechanisms
Tofacitinib possesses two chiral centers in its piperidine ring, leading to the possibility of four stereoisomers. The therapeutically active form is the (3R,4R)-isomer. The control of stereochemical impurities is a critical aspect of pharmaceutical quality control, as different stereoisomers can have different pharmacological and toxicological profiles. mdpi.com
The primary stereochemical impurity of concern is the (3S,4S)-enantiomer of Tofacitinib. mdpi.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The formation of the (3S,4S)-isomer is typically not a result of the degradation of the (3R,4R)-isomer but rather a consequence of the synthetic process. If the synthesis is not perfectly stereoselective, a mixture of enantiomers can be produced.
The synthesis of Tofacitinib often involves steps where the stereochemistry at the C3 and C4 positions of the piperidine ring is established. In non-stereospecific syntheses, a racemic mixture of (3R,4R) and (3S,4S) isomers may be formed, which then requires chiral resolution to isolate the desired (3R,4R)-Tofacitinib.
Table 3: Known Stereochemical Impurities of Tofacitinib
| Impurity Name | Stereochemical Relationship to Tofacitinib | Potential Origin |
| (3S,4S)-Tofacitinib | Enantiomer | Synthetic Process |
| Diastereomers | Diastereomers | Synthetic Process |
While the (3S,4S)-enantiomer is a well-recognized potential impurity, there is no direct evidence in the reviewed scientific literature to suggest that "this compound" (2-Cyano-N-(1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide) is formed through stereochemical inversion or is a diastereomer of Tofacitinib. The chemical structure of impurity 22 does not appear to be a simple stereoisomer of Tofacitinib but rather a distinct chemical entity.
Advanced Analytical Methodologies for Tofacitinib Impurity Profiling and Quantification
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a highly sensitive and rapid technique widely used for the separation, identification, and quantification of Tofacitinib (B832) and its related impurities. samipubco.com This method utilizes columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC).
In the context of Tofacitinib impurity analysis, UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS) to provide definitive structural identification of impurities. nih.gov For quantification, a UPLC system equipped with a UV detector is commonly employed. ijsdr.org A typical UPLC method for Tofacitinib impurity profiling involves a C18 column and a mobile phase consisting of an acetonitrile (B52724) and buffer solution mixture, often in a gradient elution mode to effectively separate all related substances from the main Tofacitinib peak. nih.gov The rapid analysis time, often under 1.4 minutes, makes UPLC an efficient method for high-throughput screening in quality control laboratories. nih.gov
Spectrophotometric Methods (e.g., UV Spectroscopy)
Spectrophotometric methods, particularly UV-Visible Spectroscopy, offer a simple, cost-effective, and rapid approach for the quantification of Tofacitinib. rjptonline.orgbepls.com These methods are based on the principle that the drug substance absorbs light at a specific wavelength. For Tofacitinib, the maximum absorbance (λmax) is typically observed around 286-288 nm in solvents like water or methanol. bepls.comijper.orgjchr.org
While primarily used for assaying the bulk drug, UV spectroscopy can also be applied in impurity analysis, especially when the impurity has a distinct chromophore or when used as a detector for liquid chromatography. The development of a UV spectrophotometric method involves selecting a suitable solvent in which the compound is stable and soluble, and then determining the wavelength of maximum absorbance. ijper.org The method's validity is established by confirming its adherence to Beer-Lambert's law over a specific concentration range. bepls.comjchr.org
Method Validation Parameters for Impurity Analysis
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For impurity analysis of Tofacitinib, validation is performed according to International Council for Harmonisation (ICH) guidelines. pnrjournal.commdpi.compnrjournal.com
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo ingredients. pnrjournal.com In Tofacitinib analysis, specificity is typically demonstrated through forced degradation studies. The drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to resolve the Tofacitinib peak from all impurities and degradants generated, proving that there is no co-elution or interference. pnrjournal.comusp.org The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring the UV spectrum of the main peak is homogeneous. usp.org
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area or absorbance) over a specified range. acgpubs.org For Tofacitinib impurity quantification, linearity is typically assessed across a range from the limit of quantitation (LOQ) to approximately 150% of the impurity's specification level. A linear relationship is confirmed if the correlation coefficient (r² or r) is close to 1.000. amazonaws.comajpaonline.com
Table 1: Linearity Data for Tofacitinib and Related Impurities
| Analyte | Concentration Range | Correlation Coefficient (r or r²) | Source |
|---|---|---|---|
| Tofacitinib | 1-5 µg/mL | r² = 0.9993 | ijper.org |
| Tofacitinib | 10-60 µg/mL | Not Specified | acgpubs.org |
| Tofacitinib | 24.88-74.64 µg/mL | r² = 1.000 | amazonaws.com |
| Tofacitinib | 15-90 µg/mL | 0.999 | ajpaonline.com |
| Tofacitinib Enantiomer | 0.1002–20.04 µg/mL | r = 0.9999 | mdpi.com |
| Amine Impurity | 0.0567-0.7245 µg/mL | 0.9999 | pnrjournal.com |
This table is interactive and allows for sorting of the data.
Accuracy refers to the closeness of the test results to the true value and is often determined through recovery studies. pnrjournal.com Known amounts of the impurity are spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150%), and the percentage of the impurity recovered is calculated. amazonaws.com High recovery percentages, typically within 98-102%, indicate an accurate method. amazonaws.com
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).
Repeatability (Intra-day precision) : Assesses precision over a short interval with the same analyst and equipment.
Intermediate Precision : Evaluates the method's precision under varied conditions, such as on different days, with different analysts, or on different equipment. bepls.com
A low %RSD value (typically less than 2%) demonstrates that the method is precise. mdpi.com
Table 2: Accuracy and Precision Data for Tofacitinib Impurity Analysis
| Analyte/Method | Accuracy (% Recovery) | Precision (%RSD) | Source |
|---|---|---|---|
| Tofacitinib | 99.73% | 0.4% | ajpaonline.com |
| Tofacitinib Enantiomer | 98.6% | 0.7% | mdpi.com |
| Amine Impurity | 98.9% - 100.3% | 0.60% | pnrjournal.com |
| UV Method | 100.41% - 100.72% | < 2% | ijper.org |
| HPTLC Method | 99.86% - 101.3% | < 2% | ijper.org |
This table is interactive and allows for sorting of the data.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ajpaonline.com These values are crucial for quantifying trace-level impurities and are typically established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. bepls.com
Table 3: LOD and LOQ Values for Tofacitinib and Impurities
| Analyte/Method | LOD | LOQ | Source |
|---|---|---|---|
| Tofacitinib (RP-HPLC) | 0.05 µg/mL | 0.14 µg/mL | ajpaonline.com |
| Tofacitinib Enantiomer | 0.04 µg/mL | 0.1 µg/mL | mdpi.com |
| N-Nitroso Tofacitinib | 0.7 ng/mL | 1.0 ng/mL | researchgate.netresearchgate.net |
| UV Method | 0.1649 µg/mL | 0.4998 µg/mL | ijper.org |
| HPTLC Method | 58.66 ng/spot | 177.76 ng/spot | ijper.org |
This table is interactive and allows for sorting of the data.
Robustness Studies
Robustness studies are a critical component of validating an analytical method, designed to assess its capacity to remain unaffected by small, deliberate variations in method parameters. These studies provide an indication of the method's reliability during normal usage in different laboratory environments, with different instruments, and by various analysts. For the quantification of Tofacitinib and its impurities, such as Tofacitinib impurity 22, the robustness of the chromatographic method is thoroughly evaluated to ensure consistent performance.
The process involves systematically altering key experimental conditions and observing the impact on the analytical results, particularly the resolution between Tofacitinib and its impurities. Common parameters that are intentionally varied include the flow rate of the mobile phase, the column temperature, the pH of the mobile phase buffer, and the composition of the mobile phase. mdpi.com
During these evaluations, system suitability criteria must be met across all tested conditions. Key criteria often include the resolution between the main compound peak (Tofacitinib) and the impurity peaks, as well as the resolution between adjacent impurity peaks. usp.org For instance, a common requirement is that the resolution (Rs) remains not less than 2.0 between the Tofacitinib peak and the nearest impurity, and not less than 1.5 between any two adjacent impurity peaks. usp.org The successful completion of robustness studies demonstrates that the analytical method is dependable and suitable for routine quality control analysis in a pharmaceutical setting. usp.orgresearchgate.net
Table 1: Example Parameters for a Robustness Study of a Tofacitinib Impurity Analytical Method
| Parameter | Original Value | Variation | Acceptance Criteria (Example) |
|---|---|---|---|
| Flow Rate | 0.8 mL/min | ± 0.08 mL/min | Resolution (Rs) between Tofacitinib and Impurity 22 ≥ 2.0 |
| Column Temperature | 45°C | ± 3°C | Tailing factor for Impurity 22 ≤ 1.5 |
| Mobile Phase A pH | 5.5 | ± 0.2 | Resolution (Rs) between adjacent impurities ≥ 1.5 |
| Mobile Phase B Composition | 55% Acetonitrile | ± 2% | %RSD of replicate injections ≤ 5.0% |
| Initial Isocratic Hold | 3.0 min | ± 0.5 min | System suitability criteria are met. usp.org |
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.gov When applied to analytical methods, this is known as Analytical Quality by Design (AQbD). researchgate.net The goal of AQbD is to build quality, robustness, and reliability into the analytical method from the outset, rather than relying on testing to ensure performance. pharm-int.comijnrd.org This approach is increasingly used in the development of methods for the analysis of Tofacitinib and its impurities to ensure they are fit for their intended purpose throughout their lifecycle. usp.orgsemanticscholar.org
The AQbD process for developing a method to quantify this compound involves several key steps:
Defining the Analytical Target Profile (ATP): This is the first step, where the goals and performance requirements of the method are clearly defined. researchgate.netcelonpharma.com The ATP outlines what needs to be measured (e.g., this compound), the expected concentration range, and the required performance characteristics like accuracy and precision.
Identifying Critical Method Attributes (CMAs): These are the performance characteristics of the method that must be attained to ensure the desired quality of results. celonpharma.com For impurity analysis, CMAs typically include specificity, accuracy, linearity, precision, and robustness. Key chromatographic CMAs are the resolution between Tofacitinib and its impurities and the peak symmetry (tailing factor). celonpharma.com
Risk Assessment and Identification of Critical Method Parameters (CMPs): This step involves identifying all potential variables in the analytical procedure that could impact the CMAs. nih.gov A risk assessment is performed to prioritize these variables, identifying them as Critical Method Parameters (CMPs). For an HPLC method, CMPs could include the type of stationary phase, mobile phase composition and pH, gradient time, and column temperature. usp.org
Developing a Method Operable Design Region (MODR) through Design of Experiments (DoE): Instead of traditional one-factor-at-a-time experimentation, DoE is used to systematically and efficiently study the effects of the identified CMPs and their interactions on the CMAs. This multivariate approach allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters that has been demonstrated to provide results meeting the ATP criteria. pharm-int.comcelonpharma.com Operating within the MODR provides flexibility and assurance of method performance without needing revalidation for minor adjustments.
Table 2: Application of QbD in Analytical Method Development for this compound
| QbD Element | Description | Example for this compound Method |
|---|---|---|
| Analytical Target Profile (ATP) | Predefined objectives of the method. researchgate.net | To develop a stability-indicating RP-HPLC method to accurately quantify this compound in the drug substance with a limit of quantification of 0.05%. |
| Critical Method Attributes (CMAs) | Method performance characteristics ensuring quality. celonpharma.com | Baseline resolution (Rs > 2.0) between Tofacitinib and Impurity 22; Peak tailing factor < 1.5. |
| Critical Method Parameters (CMPs) | Method variables that can impact CMAs. usp.org | Mobile phase pH, gradient slope, column temperature, flow rate. |
| Method Operable Design Region (MODR) | A characterized region of CMPs where CMAs are consistently met. pharm-int.com | A defined range for pH (e.g., 5.3-5.7) and temperature (e.g., 42-48°C) that ensures robust method performance. |
Control Strategies for Tofacitinib Impurities in Pharmaceutical Manufacturing
Process Optimization for Impurity Reduction
Optimizing the synthetic process is the primary strategy to minimize the formation of Tofacitinib (B832) impurity 22. This involves meticulous control over reaction parameters, careful selection of materials, and potentially redesigning the synthetic pathway.
The formation of impurities is often highly sensitive to the conditions under which a chemical reaction is conducted. The pH of the reaction medium is a critical parameter in controlling the impurity profile of tofacitinib. Studies on the stability of the tofacitinib molecule itself show that it degrades under both acidic and basic hydrolytic conditions researchgate.net. Specifically, tofacitinib is prone to hydrolysis at the amide and cyano positions dergipark.org.tr. The degradation of tofacitinib increases as pH deviates from a more stable, slightly acidic range nih.gov.
Research on Tofacitinib impurity 22 (PF-05091895) has shown that its own stability is pH-dependent. The impurity is stable in acidic and neutral solutions but demonstrates instability and degradation in alkaline solutions over time qcsrm.com. Therefore, maintaining the pH in a neutral to acidic range during relevant synthesis and workup steps is crucial to prevent both the formation of hydrolysis-related impurities from the parent molecule and the degradation of any impurity 22 that may have already formed qcsrm.com.
| Condition | Stability Finding | Source |
|---|---|---|
| Acidic Solution | Stable | qcsrm.com |
| Neutral Solution | Stable | qcsrm.com |
| Alkaline Solution | Unstable, degrades over time | qcsrm.com |
The purity of the final Active Pharmaceutical Ingredient (API) is directly influenced by the quality of the materials used in its synthesis. Impurities in starting materials or intermediates can carry through the synthetic process or participate in side reactions that generate new impurities, such as this compound . Therefore, stringent quality control of all raw materials, including precursors, reagents, and catalysts, is essential . Using high-purity starting materials minimizes the presence of unwanted reactive species that could lead to the formation of by-products . For instance, employing reagents that are not completely removed during processing can introduce organic or inorganic impurities into the final product .
When an existing synthetic route consistently produces unacceptable levels of a particular impurity, developing an alternative pathway can be an effective mitigation strategy. Research has focused on developing efficient and alternative methods for synthesizing key tofacitinib intermediates to improve yield and purity unl.pt. One approach involves the synthesis of the piperidine (B6355638) headgroup via an aza-cycloaddition reaction, followed by several transformation steps to achieve the desired stereochemistry, which can be a source of impurities if not well-controlled samipubco.com. Alternative strategies have been developed starting from simple materials like 4-picoline and benzyl (B1604629) chloride, aiming for a more efficient and cleaner synthesis of key intermediates . By optimizing the synthesis of these building blocks, the formation of downstream impurities, including potentially this compound, can be significantly reduced. An improved, cost-effective process for tofacitinib citrate (B86180) has been reported to produce a final product free from difficult-to-remove impurities by optimizing reaction conditions for key coupling steps researchgate.net.
In-Process Controls and Monitoring
Implementing robust in-process controls (IPCs) is critical for monitoring the formation of this compound during manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose samipubco.com. Reverse-phase HPLC (RP-HPLC) methods have been specifically developed and validated to separate and quantify tofacitinib from its known impurities with high specificity and sensitivity wisdomlib.orgwisdomlib.org.
These analytical methods are validated according to ICH guidelines to ensure they are accurate, precise, linear, and robust pnrjournal.commdpi.com. Key validation parameters include the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which define the smallest amount of an impurity that can be reliably detected and quantified, respectively researchgate.netpnrjournal.commdpi.com. For example, validated methods have achieved LOD values as low as 0.04 µg/mL for certain impurities mdpi.com. By sampling and analyzing the reaction mixture at critical stages, manufacturers can track the level of impurity 22, ensuring it remains below the specified limits and allowing for corrective action if deviations occur.
Purification Techniques (e.g., Preparative Chromatography)
If this compound is formed in amounts exceeding the acceptable limits despite process optimization, effective purification techniques are required to remove it from the crude product. Crystallization is a common and effective method for purifying the final API. A specific purification method for tofacitinib citrate has been developed to effectively remove an impurity designated as "impurity G" patsnap.comgoogle.com. This method involves dissolving the crude product in a mixed solvent system, such as dimethyl sulfoxide (B87167) and dichloromethane, followed by controlled cooling to induce crystallization, filtration, and drying patsnap.comgoogle.com. This process was shown to reduce the level of impurity G from 0.44% to as low as 0.01-0.03% while achieving high purity of the final product (99.87-99.93%) patsnap.comgoogle.com. Such crystallization techniques can be tailored and optimized to specifically target the removal of this compound. For impurities that are difficult to remove by crystallization, preparative chromatography may be employed as a more powerful, albeit more costly, purification method.
Stability Studies for Impurity Monitoring
Stability studies are essential to understand how the impurity profile of tofacitinib may change over time under various environmental conditions, which can lead to the formation of degradation products. These studies involve subjecting the drug substance to stress conditions as mandated by ICH guidelines, such as heat, humidity, light, and exposure to acidic, basic, and oxidative environments researchgate.netwisdomlib.org.
Forced degradation studies have shown that tofacitinib is stable under photolytic (light) conditions but degrades significantly in acidic, basic, thermal, and oxidative conditions researchgate.net. Degradation in acidic and basic solutions often involves hydrolysis dergipark.org.trusp.org. The stability of tofacitinib citrate has been evaluated across a pH range of 2.0 to 9.0 and at temperatures from 4°C to 67°C, revealing that the drug degrades via apparent first-order kinetics and is more stable at lower pH values nih.gov. Monitoring for the appearance and growth of impurities like this compound under these stress conditions is crucial for establishing the drug's shelf-life and recommended storage conditions.
| Stress Condition | Typical Reagents/Parameters | Observation | Source |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | Degradation observed | researchgate.netusp.org |
| Base Hydrolysis | 0.05 N - 0.1 N NaOH | Significant degradation observed | researchgate.netusp.org |
| Oxidative | 3% H₂O₂ | Degradation observed | researchgate.net |
| Thermal | 105°C | Degradation observed | researchgate.netusp.org |
| Photolytic | UV and Visible Light | Stable, no major degradation | researchgate.netusp.org |
Forced Degradation Studies (Hydrolytic, Oxidative, Thermal, Photolytic)
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting a compound to conditions more severe than accelerated stability testing to understand its degradation pathways and the stability of the molecule itself. For this compound, these studies are vital to predict its behavior under various stress conditions.
Hydrolytic Degradation
The stability of this compound has been evaluated in different pH environments to simulate conditions it might encounter during manufacturing or within a formulation. A solution stability study was conducted on this compound (CAS No: 1640972-35-5) by placing it in acidic, neutral, and alkaline solutions at room temperature for up to 24 hours qcsrm.com. The stability was assessed by observing the change in the main peak area over time using an area normalization method qcsrm.com.
The findings indicate that this compound is stable in acidic and neutral solutions. However, it exhibits instability in an alkaline environment, showing degradation over time qcsrm.com. This suggests that manufacturing processes and formulations should avoid alkaline conditions to prevent the degradation of this impurity.
The results of the solution stability study are summarized below.
Table 1: Stability of this compound in Solution
| Condition | Time (hours) | Stability Outcome |
|---|---|---|
| Acidic Solution | 0 | Stable |
| 3 | Stable | |
| 6 | Stable | |
| 12 | Stable | |
| 24 | Stable | |
| Neutral Solution | 0 | Stable |
| 3 | Stable | |
| 6 | Stable | |
| 12 | Stable | |
| 24 | Stable | |
| Alkaline Solution | 0 | Stable |
| 3 | Degradation Observed | |
| 6 | Degradation Observed | |
| 12 | Degradation Observed | |
| 24 | Degradation Observed |
Data derived from stability research on Tofacitinib impurities. qcsrm.com
Oxidative, Thermal, and Photolytic Degradation
While comprehensive, publicly available data detailing the specific behavior of this compound under oxidative, thermal, and photolytic stress is limited, these studies are a standard requirement.
Oxidative studies would typically involve exposing the impurity to an oxidizing agent, such as hydrogen peroxide, to determine its susceptibility to oxidation.
Thermal stability is assessed by exposing the impurity to high temperatures to evaluate heat-related degradation dergipark.org.tr.
Photolytic stability studies involve exposing the impurity to light of specified wavelengths to identify any light-induced degradation dergipark.org.tr.
Conducting these studies is essential for developing a comprehensive stability profile and ensuring that the analytical methods can separate the impurity from any potential new degradants formed under these stress conditions wisdomlib.org.
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability testing are performed on the final drug product to establish its shelf life and recommended storage conditions. During these studies, the levels of impurities, including this compound, are monitored over time.
Long-Term Stability Testing: Typically conducted at 25°C ± 2°C and 60% ± 5% relative humidity (RH), this testing evaluates the product's characteristics over its proposed shelf life.
Accelerated Stability Testing: Conducted under more stressful conditions, such as 40°C ± 2°C and 75% ± 5% RH, this testing is designed to increase the rate of chemical degradation and physical changes to predict the shelf life in a shorter period.
While specific long-term and accelerated stability data for this compound are not publicly available, the tables below illustrate how such data would be presented. The focus is on tracking the level of the impurity to ensure it remains within the established acceptance criteria throughout the product's lifecycle.
Table 2: Illustrative Data for Long-Term Stability Testing
| Time Point (Months) | Storage Condition | This compound Level (%) |
|---|---|---|
| 0 | 25°C / 60% RH | 0.05 |
| 3 | 25°C / 60% RH | 0.05 |
| 6 | 25°C / 60% RH | 0.06 |
| 9 | 25°C / 60% RH | 0.06 |
| 12 | 25°C / 60% RH | 0.07 |
| 18 | 25°C / 60% RH | 0.07 |
| 24 | 25°C / 60% RH | 0.08 |
This table is for illustrative purposes only and does not represent actual test data.
Table 3: Illustrative Data for Accelerated Stability Testing
| Time Point (Months) | Storage Condition | This compound Level (%) |
|---|---|---|
| 0 | 40°C / 75% RH | 0.05 |
| 1 | 40°C / 75% RH | 0.06 |
| 2 | 40°C / 75% RH | 0.07 |
| 3 | 40°C / 75% RH | 0.08 |
| 6 | 40°C / 75% RH | 0.10 |
This table is for illustrative purposes only and does not represent actual test data.
Establishment of Impurity Specifications and Acceptance Criteria
The establishment of specifications and acceptance criteria for any impurity is a critical regulatory requirement based on international guidelines, such as those from the International Council for Harmonisation (ICH). The acceptance criterion for an impurity is the numerical limit with which a drug product must comply to be considered acceptable for its intended use.
For a degradation product like this compound, the acceptance criterion is set based on a thorough evaluation of its potential safety impact and the manufacturing process's capability. The ICH Q3B(R2) guideline provides thresholds for reporting, identification, and qualification of degradation products in new drug products.
Reporting Threshold: The level above which a degradation product must be reported in a regulatory submission.
Identification Threshold: The level above which the identity of a degradation product must be determined.
Qualification Threshold: The level above which a degradation product's biological safety must be established.
The final acceptance criterion for this compound would be justified based on batches used in safety and clinical studies, stability data, and the capability of the manufacturing process. The specific limits are typically considered proprietary information. The following table provides an example of how impurity specifications might be structured based on ICH guidelines.
Table 4: Example Impurity Specifications Based on ICH Q3B(R2) Guidelines
| Impurity Name | Acceptance Criterion |
|---|---|
| This compound (Dihydro Impurity) | ≤ 0.2% |
| Specified, unidentified impurity at RRT 1.1 | ≤ 0.2% |
| Any unspecified impurity | ≤ 0.10% |
| Total impurities | ≤ 1.0% |
This table is for illustrative purposes only and represents a generic example.
Regulatory Landscape and Academic Interpretations of Impurity Control
International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a series of quality guidelines that are globally recognized. These guidelines provide a scientific and risk-based approach to the control of impurities.
The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. The guideline establishes thresholds for these activities based on the maximum daily dose of the drug. For an impurity like Tofacitinib (B832) impurity 22, its levels in the Tofacitinib drug substance would be monitored and controlled based on these thresholds. The reporting threshold is the level above which an impurity must be reported in a regulatory submission. The identification threshold is the level above which the structure of the impurity must be determined. The qualification threshold is the level above which the impurity must be assessed for its biological safety.
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This interactive table summarizes the key thresholds outlined in the ICH Q3A guideline.
The ICH Q3C guideline focuses on the control of residual solvents, which are organic volatile chemicals used in the manufacture of drug substances or excipients. The guideline classifies solvents into three classes based on their toxicity.
Class 1 solvents are to be avoided as they are known or suspected human carcinogens or environmental hazards.
Class 2 solvents are to be limited in use due to their inherent toxicity.
Class 3 solvents have low toxic potential and are considered less of a risk.
The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. This guideline is of particular importance for any new or uncharacterized impurity. A key aspect of ICH M7 is the use of a risk-based approach that includes computational toxicology assessments (in silico) to predict the mutagenic potential of an impurity. If a structural alert for mutagenicity is identified for Tofacitinib impurity 22, further testing, such as an Ames test, would be required. The guideline also introduces the concept of the Threshold of Toxicological Concern (TTC), which allows for the establishment of acceptable intake limits for genotoxic impurities without the need for extensive toxicological studies.
Pharmacopeial Requirements (e.g., USP, EP, JP)
Major pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), establish official standards for medicines. These standards include monographs for drug substances and products, which may specify tests and acceptance criteria for impurities. While a specific monograph for "this compound" is not publicly available, any official monograph for Tofacitinib would include general tests for related substances, under which this impurity would be controlled. The development of a validated analytical procedure to detect and quantify this compound would be a prerequisite for its inclusion in a pharmacopeial monograph.
Green Analytical Chemistry Principles in Impurity Analysis
In recent years, the principles of Green Analytical Chemistry (GAC) have gained significant traction in the pharmaceutical industry. GAC aims to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing energy consumption, and reducing waste generation.
For the analysis of this compound, the application of GAC principles could involve:
The use of greener solvents, such as water, ethanol, or supercritical fluids, in chromatographic methods.
The development of miniaturized analytical techniques that require smaller sample and solvent volumes.
The use of direct analysis techniques to reduce sample preparation steps.
The development of a "green" analytical method for the determination of this compound would not only be environmentally responsible but could also lead to more efficient and cost-effective quality control.
Challenges in Trace Impurity Analysis and Regulation
The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety, quality, and efficacy. synthinkchemicals.com Regulatory bodies and academic interpretations provide a framework for the identification, qualification, and control of impurities. However, the analysis and regulation of trace impurities present a unique set of challenges for the pharmaceutical industry. These challenges are multifaceted, encompassing analytical limitations, regulatory ambiguities, and the inherent complexity of drug substances and products.
One of the primary challenges in trace impurity analysis is the very low concentration at which these impurities are present, often in the parts per million (ppm) or even parts per billion (ppb) range. synthinkchemicals.com Detecting and accurately quantifying such minute amounts require highly sensitive and selective analytical techniques. The development and validation of these methods can be complex and time-consuming. synthinkchemicals.com
Matrix effects, where the drug substance or other excipients in the formulation interfere with the analytical signal of the impurity, can further complicate the analysis. sepscience.com Sample preparation becomes a critical step to minimize these interferences and ensure accurate quantification. sepscience.com The structural complexity of some impurities also poses a significant hurdle, making their identification and characterization a challenging task. synthinkchemicals.com
From a regulatory perspective, the International Council for Harmonisation (ICH) provides guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which outline the thresholds for reporting, identification, and qualification of impurities. europa.euich.orgikev.org These guidelines have been instrumental in harmonizing the regulatory expectations across different regions. ich.org
However, the interpretation and application of these guidelines to novel or uncharacterized impurities can be challenging. For instance, the ICH guidelines provide reporting, identification, and qualification thresholds based on the maximum daily dose of the drug substance.
Table 1: Thresholds for Impurities in New Drug Substances (based on ICH Q3A(R2))
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table is a representation of the thresholds provided in the ICH Q3A(R2) guideline and is for illustrative purposes.
For unidentified impurities that are above the identification threshold, extensive efforts are required for their structural elucidation. This often involves the use of advanced analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. In cases where an impurity cannot be identified, a rationale for not being able to do so must be provided to the regulatory authorities.
Furthermore, the qualification of impurities, which involves gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified, is another significant challenge. slideshare.net If the level of any impurity is above the qualification threshold, its safety needs to be justified. This may require conducting toxicological studies, which can be a lengthy and resource-intensive process.
The evolving regulatory landscape, with increasing scrutiny on potential genotoxic impurities (PGIs), adds another layer of complexity. sepscience.com PGIs have the potential to damage DNA and are therefore of high concern even at trace levels. The analytical methods for these impurities need to be extremely sensitive, often requiring detection limits in the low ppm range.
Future Perspectives in Tofacitinib Impurity Research
Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity
The detection and characterization of impurities present at very low levels is a significant challenge in pharmaceutical quality control. Future research will focus on developing and implementing analytical technologies that offer superior sensitivity and specificity to existing methods. The goal is to move beyond routine detection to a more comprehensive understanding of an impurity's structure and origin, even when present at or below standard qualification thresholds.
Advances in separation sciences and detection technologies are at the forefront of this evolution. High-Performance Liquid Chromatography (HPLC) remains a foundational technique, but its future application will involve more advanced column technologies and detectors. pharmafocusasia.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use smaller particle-size columns, offer faster analysis times and higher resolution, enabling better separation of closely related impurities from the main Tofacitinib (B832) peak. aquigenbio.com
Mass spectrometry (MS) is indispensable for impurity analysis due to its exceptional sensitivity and specificity. alwsci.com The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. biomedres.us Future developments will likely see wider adoption of high-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. chemass.si Q-TOF systems provide highly accurate mass measurements, which allow for the determination of elemental compositions and the unambiguous identification of unknown trace impurities without the need for dedicated reference standards. chemass.si
These advanced methods are crucial for distinguishing between isomers and identifying trace degradation products that might otherwise go undetected. biomedres.usresearchgate.net The integration of these technologies will not only enhance routine quality control but also support more efficient process development and stability studies for Tofacitinib.
| Technique | Principle | Typical Sensitivity (Detection Limit) | Specificity for Impurities like Tofacitinib impurity 22 |
| HPLC-UV | Separates compounds based on polarity, with detection via UV absorbance. chemass.si | ~0.01% to 0.05% | Good for known, chromophoric impurities; may not resolve co-eluting or isomeric impurities. |
| UHPLC-UV | Uses smaller column particles for higher resolution and faster analysis than HPLC. aquigenbio.com | ~0.005% to 0.01% | Improved resolution enhances separation of closely related impurities and isomers. aquigenbio.com |
| LC-MS (Single Quad) | Separates compounds via LC and detects them based on mass-to-charge ratio. chemass.si | ~0.001% to 0.01% biomedres.us | Provides molecular weight information, increasing confidence in impurity identification. chemass.si |
| LC-HRMS (Q-TOF) | Provides high-resolution, accurate mass data for precise elemental composition determination. chemass.si | <0.001% | Highly specific; enables structural elucidation of unknown trace impurities and differentiation of isomers. chemass.si |
Advanced Computational Approaches for Impurity Prediction and Risk Assessment
Future research will increasingly leverage computational and in silico tools to proactively predict and manage impurities like this compound. These approaches allow for the anticipation of potential impurities arising from synthetic pathways or degradation, enabling a risk-based approach to quality control. mdpi.com
For risk assessment, Quantitative Structure-Activity Relationship (QSAR) models are becoming essential. nih.gov These computational models predict the toxicological properties of a chemical based on its structure. osti.gov Regulatory guidelines increasingly accept the use of in silico toxicology assessments for impurities, particularly for evaluating mutagenic potential. osti.govnih.gov By inputting the structure of a potential impurity, such as this compound, into validated QSAR software (e.g., Derek Nexus, Toxtree), a preliminary risk profile can be generated without synthesizing the impurity for laboratory testing. mdpi.com This allows development efforts to focus on controlling impurities that pose the greatest potential risk.
This predictive power enables a "Quality by Design" (QbD) approach, where impurity control is built into the manufacturing process from the beginning rather than being addressed through end-product testing. pharmafocusasia.com
| Computational Approach | Principle | Application in Tofacitinib Impurity Research |
| Reaction Prediction Software | Uses AI and known chemical reaction rules to predict all possible products from a given set of inputs. chemrxiv.org | Predicts potential process-related impurities, including this compound, based on the synthetic route. chemrxiv.org |
| QSAR Modeling | Correlates a molecule's chemical structure with its biological activity or toxicological properties. nih.govnih.gov | Assesses the potential toxicological risk of known or predicted impurities without the need for extensive wet lab testing. mdpi.com |
| Degradation Pathway Prediction | Simulates the degradation of a drug substance under various stress conditions (e.g., heat, light, pH). mdpi.com | Identifies likely degradation products that could form during storage, helping to establish appropriate shelf-life specifications. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to predict molecular properties and reactivity. mdpi.com | Helps to understand the mechanisms of impurity formation and degradation, supporting process optimization. mdpi.com |
Sustainable Approaches to Impurity Control in Pharmaceutical Manufacturing
The future of pharmaceutical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact while enhancing process efficiency. jddhs.com These sustainable approaches often have the dual benefit of minimizing the formation of impurities. Research into the synthesis of Tofacitinib is evolving to incorporate more environmentally responsible and efficient methods that lead to a cleaner impurity profile. researchgate.netunl.pt
Key strategies include the use of greener solvents, which are less toxic and more biodegradable than traditional organic solvents. jddhs.com Optimizing reactions to occur in solvents like water or bio-based alternatives can significantly alter reaction pathways, often reducing the formation of unwanted by-products. jddhs.com Furthermore, the development of solvent-free reactions or processes that utilize catalytic amounts of reagents instead of stoichiometric amounts can dramatically reduce waste and the potential for process-related impurities.
Biocatalysis, the use of enzymes to perform chemical transformations, represents a significant frontier in green chemistry. Enzymes operate with high specificity under mild conditions (e.g., neutral pH, ambient temperature), which can prevent the formation of degradation products and other impurities that occur under harsh chemical conditions. The development of an enzymatic step in the synthesis of a key Tofacitinib intermediate is an example of how this approach can lead to higher purity and yield.
| Approach | Traditional Method | Sustainable (Green) Alternative | Impact on Impurity Control |
| Solvent Usage | Use of hazardous or volatile organic solvents. jddhs.com | Employing safer solvents (e.g., water, supercritical CO₂) or solvent-free conditions. jddhs.com | Reduces solvent-related impurities and minimizes degradation from harsh solvents. |
| Catalysis | Use of stoichiometric, often metal-based, reagents. | Application of highly selective biocatalysts (enzymes) or recyclable heterogeneous catalysts. jddhs.com | High selectivity of enzymes minimizes the formation of by-products and isomeric impurities. |
| Process Control | Batch manufacturing with potential for temperature and concentration gradients. | Continuous flow processing with precise control over reaction parameters. jddhs.com | Minimizes side reactions and thermal degradation, leading to a more consistent and cleaner impurity profile. |
| Energy Input | High-temperature reactions requiring significant energy. | Microwave-assisted synthesis or reactions that proceed at ambient temperature. jddhs.com | Reduces the potential for thermally induced degradation products. |
Q & A
Q. How should conflicting toxicity data for this compound be addressed in preclinical studies?
- Methodological Answer : Replicate disputed experiments under Good Laboratory Practice (GLP) conditions. Conduct dose-range finding studies to establish NOAEL (no observed adverse effect level). Compare results across species (rodent vs. non-rodent) and routes of administration. Publish raw data in open-access repositories for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
